molecular formula C9H16O2 B2601944 (E)-Ethyl 2-methylhex-4-enoate CAS No. 118942-48-6

(E)-Ethyl 2-methylhex-4-enoate

Cat. No.: B2601944
CAS No.: 118942-48-6
M. Wt: 156.225
InChI Key: JQFWSELAMIOZPM-GQCTYLIASA-N
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Description

(E)-Ethyl 2-methylhex-4-enoate is an α,β-unsaturated ester characterized by a hex-4-enoate backbone with an ethyl ester group at position 1, a methyl substituent at position 2, and a trans (E)-configured double bond between positions 4 and 3.

Properties

IUPAC Name

ethyl (E)-2-methylhex-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFWSELAMIOZPM-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)C/C=C/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-methylhex-4-enoate typically involves the esterification of 2-methylhex-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Reduction of the Carbonyl Group

The β-keto ester functionality undergoes selective reduction. Sodium borohydride (NaBH₄) in methanol at 0–5°C reduces the ketone to a secondary alcohol while preserving the ester and alkene groups:

Reaction :

(E)-Ethyl 2-methylhex-4-enoateNaBH₄, MeOH, 0–5°CEthyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate\text{(E)-Ethyl 2-methylhex-4-enoate} \xrightarrow{\text{NaBH₄, MeOH, 0–5°C}} \text{Ethyl 2-(1-hydroxyethyl)-5-methylhex-4-enoate}

Experimental Data :

  • Yield : 80% (mixture of diastereomers)

  • Conditions : 39.25 mmol NaBH₄, 15 mL MeOH, 1.5 h at 0–5°C .

  • Monitoring : TLC with ethyl acetate/hexane (3:22) .

Hydrolysis of the Ester Group

The ester hydrolyzes under basic conditions to form the corresponding carboxylic acid. Aqueous NaOH in tetrahydrofuran (THF) under reflux cleaves the ester bond:

Reaction :

(E)-Ethyl 2-methylhex-4-enoate2M NaOH, THF, reflux(E)-2-Methylhex-4-enoic acid\text{this compound} \xrightarrow{\text{2M NaOH, THF, reflux}} \text{(E)-2-Methylhex-4-enoic acid}

Experimental Data :

  • Yield : Quantitative (based on analogous reactions) .

  • Workup : Acidification with HCl followed by diethyl ether extraction .

(3,5)-Oxonium-Ene Reaction

The α,β-unsaturated ester participates in (3,5)-oxonium-ene cyclization with aldehydes, catalyzed by boron trifluoride etherate (BF₃·OEt₂), to form 2,3,5,6-tetrasubstituted tetrahydropyrans:

Reaction :

(E)-Ethyl 2-methylhex-4-enoate+RCHOBF₃\cdotpOEt₂Tetrahydropyran derivatives\text{this compound} + \text{RCHO} \xrightarrow{\text{BF₃·OEt₂}} \text{Tetrahydropyran derivatives}

Key Features :

  • Catalyst : 10 mol% BF₃·OEt₂

  • Stereoselectivity : Anti-periplanar geometry favored due to transition-state alignment .

  • Yield : 60–75% for various aldehydes (e.g., benzaldehyde, cinnamaldehyde) .

Hydrogenation of the Double Bond

The C4–C5 double bond undergoes catalytic hydrogenation to yield a saturated ester. Palladium on carbon (Pd/C) in ethyl acetate at ambient pressure is effective:

Reaction :

(E)-Ethyl 2-methylhex-4-enoateH₂, Pd/C, EtOAcEthyl 2-methylhexanoate\text{this compound} \xrightarrow{\text{H₂, Pd/C, EtOAc}} \text{Ethyl 2-methylhexanoate}

Experimental Data :

  • Yield : >95% (based on analogous hydrogenations) .

  • Side Products : None observed under mild conditions .

Michael Addition Reactions

The α,β-unsaturated ester acts as a Michael acceptor in conjugate additions. For example, Grignard reagents add to the β-position:

Reaction :

(E)-Ethyl 2-methylhex-4-enoate+RMgXEthyl 2-methyl-4-alkylhex-4-enoate\text{this compound} + \text{RMgX} \rightarrow \text{Ethyl 2-methyl-4-alkylhex-4-enoate}

Mechanistic Insight :

  • Regioselectivity : Addition occurs exclusively at the β-carbon due to electron-withdrawing ester group .

  • Stereochemistry : Retention of the (E)-configuration at the original double bond .

Key Mechanistic and Synthetic Insights

  • Steric Effects : The 2-methyl group hinders nucleophilic attack at the α-carbon, directing reactivity to the β-position .

  • Thermodynamic Control : Oxonium-ene reactions favor products with equatorial substituents in the tetrahydropyran ring .

  • Functional Group Compatibility : The ester group remains intact during reductions and cyclizations, enabling sequential transformations .

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

The table below highlights key structural differences and their implications:

Compound Name Substituents/Functional Groups Key Reactivity Observations Yield (Synthesis) Reference
(E)-Ethyl 2-methylhex-4-enoate Methyl (C2), ethyl ester (C1), E-double bond Likely Michael acceptor; steric hindrance at C2 N/A
Ethyl 4-ethyl-2-(tosylamino)hex-4-enoate (3e) Tosylamino (C2), ethyl (C4) Reduced yield (25%) due to steric bulk at C2/C4 25%
(E)-Ethyl 4-bromo-6-(4-methoxyphenyl)-6-oxo-2-(tosylamino)hex-4-enoate (55) Bromo (C4), methoxyphenyl (C6), tosylamino (C2) Enhanced electrophilicity at C4 (Br); electron-donating methoxy group stabilizes aryl ring N/A
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (9-16) Cyclohexene ring, ketone (C2), aryl groups (C6) Conjugation via cyclohexene ring enhances stability; ketone enables aldol-like reactivity High (recrystallized)

Key Insights :

  • Steric Effects: The methyl group at C2 in this compound may hinder nucleophilic attacks compared to compounds with smaller substituents (e.g., H or NH-Ts) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Br in compound 55) increase electrophilicity at C4, whereas electron-donating groups (e.g., methoxy in compound 55) stabilize adjacent aromatic systems .
  • Ring Strain vs. Conjugation: Cyclohexene derivatives (e.g., compounds 9-16) exhibit enhanced stability due to conjugation, whereas linear hex-4-enoates like the title compound may display higher reactivity in addition reactions .
Metal-Catalyzed Reactions

Compounds such as 3e and 55 are synthesized via metal-catalyzed reactions (e.g., MgBr₂·OEt₂), enabling the formation of complex α,β-unsaturated esters. However, yields are moderate (25% for 3e), likely due to competing side reactions or steric challenges .

Base-Catalyzed Condensations

Cyclohexene derivatives (compounds 9-16) are synthesized under basic conditions (NaOEt/EtOH), leveraging Claisen-Schmidt or Michael addition mechanisms. These methods achieve high yields, emphasizing the role of conjugation in stabilizing intermediates .

Hydrogen Bonding and Crystallinity

Compounds with hydrogen-bonding groups (e.g., NH-Ts in 3e and 55) exhibit distinct crystallization behaviors compared to the title compound, which lacks strong H-bond donors. Etter’s graph-set analysis () implies that NH-Ts derivatives may form stable crystalline networks via N–H···O interactions, whereas the title compound likely relies on weaker van der Waals forces .

Biological Activity

(E)-Ethyl 2-methylhex-4-enoate is an organic compound with the molecular formula C9H16O2, known for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview

  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.23 g/mol
  • CAS Number : 118942-48-6

This compound is primarily utilized as a starting material for synthesizing more complex organic molecules and in studying enzyme-catalyzed reactions due to its ester functionality.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. The key mechanisms include:

  • Enzyme Interaction : The ester group undergoes hydrolysis in the presence of esterases, leading to the formation of biologically active metabolites. This reaction is crucial for its potential therapeutic applications.
  • Substrate for Enzymatic Reactions : It serves as a substrate in enzyme-catalyzed ester hydrolysis, which is significant in metabolic pathways.
  • Chemical Reactivity : The double bond allows for further chemical modifications, such as oxidation and reduction, enhancing its versatility in synthetic biology.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential applications in medicine and industry.

Table 1: Summary of Biological Activities

Activity Description References
Enzyme-Catalyzed HydrolysisInvestigated for its role in enzyme-catalyzed reactions, particularly esterases.
Drug Delivery SystemsExplored for potential use in drug delivery due to its ester functionality.
Synthesis of Complex MoleculesUsed as a building block in the synthesis of various organic compounds including pharmaceuticals.

Case Study: Enzyme Interaction

In a study examining the hydrolysis of this compound by carboxylesterases, it was found that the compound exhibited significant substrate activity, leading to the formation of the corresponding acid and alcohol. This reaction demonstrated high specificity and efficiency, making it a valuable compound for further research into enzyme-substrate interactions.

Comparison with Similar Compounds

This compound can be compared with other esters to highlight its unique properties:

Compound Structure Key Differences
Ethyl 2-methylhexanoateC9H18O2Lacks double bond
Methyl 2-methylhex-4-enoateC8H14O2Contains methyl instead of ethyl group
Ethyl 3-methylhex-4-enoateC9H16O2Methyl group positioned differently

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-Ethyl 2-methylhex-4-enoate while minimizing stereochemical impurities?

  • Methodological Answer : Design experiments using a factorial approach to test variables such as reaction temperature, solvent polarity, and catalyst type (e.g., Brønsted acids vs. Lewis acids). Monitor stereochemical outcomes via chiral HPLC or polarimetry. For reproducibility, document baseline conditions (e.g., 0.1 mol% catalyst loading, 24-hour reaction time) and incrementally adjust one variable at a time. Cross-validate results with computational models (e.g., DFT calculations) to predict energy barriers for competing stereochemical pathways .

Q. What spectroscopic techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer : Combine 1H^1H-NMR (to verify the ethyl ester and alkene protons), 13C^{13}C-NMR (to confirm carbonyl and alkene carbons), and IR spectroscopy (for ester C=O stretching at ~1740 cm1^{-1}). For stereochemical confirmation, use NOESY or ROESY NMR to observe spatial proximity between the ethyl group and the methyl substituent on the double bond. Compare experimental data with simulated spectra from computational tools like Gaussian or ORCA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess values for this compound across different catalytic systems?

  • Methodological Answer : Conduct a systematic review of literature data, categorizing studies by catalyst class (e.g., organocatalysts vs. metal complexes) and reaction conditions. Perform meta-analysis to identify outliers and assess sources of bias (e.g., unoptimized workup procedures). Replicate key experiments under standardized conditions, using chiral stationary phase GC/MS for precise enantiomeric ratio quantification. Apply statistical tests (e.g., ANOVA) to determine if discrepancies arise from methodological variability or intrinsic catalytic limitations .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in crystalline this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (employing SHELXL for refinement) to determine intermolecular interactions. Apply graph-set analysis (as per Etter’s formalism) to classify hydrogen-bonding patterns (e.g., chains, rings). Complement crystallographic data with Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions. For dynamic behavior, perform variable-temperature XRD or solid-state NMR to probe thermal stability of H-bond networks .

Q. How should researchers design kinetic studies to elucidate the isomerization mechanism of this compound under acidic conditions?

  • Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to monitor real-time isomerization rates. Vary acid concentration (0.1–1.0 M HCl) and temperature (25–60°C) to construct Arrhenius plots. Use deuterated solvents (D2 _2O) for kinetic isotope effect studies to distinguish proton-transfer steps. Validate mechanisms with DFT-based transition-state modeling (e.g., using Gaussian 16) to identify rate-determining steps .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for interpreting conflicting data in solvent effects on this compound reactivity?

  • Methodological Answer : Apply multivariate regression analysis to decouple solvent polarity, viscosity, and hydrogen-bond donor capacity. Use principal component analysis (PCA) to reduce dimensionality and identify dominant solvent parameters. Validate models with leave-one-out cross-validation (LOOCV) to avoid overfitting. For reproducibility, adhere to FAIR data principles by archiving raw datasets in repositories like Zenodo or Figshare .

Q. How can researchers ensure rigor in meta-analyses of this compound’s physicochemical properties?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, ≥95% purity). Assess study quality via QUADAS-2 for experimental bias. Use random-effects models in software like RevMan to account for heterogeneity. Address publication bias via funnel plots and Egger’s regression test .

Ethical and Reproducibility Considerations

Q. What protocols mitigate risks when handling hazardous intermediates in this compound synthesis?

  • Methodological Answer : Conduct a hazard assessment using tools like CAMEO or EPA’s ChemSTER. Implement engineering controls (e.g., fume hoods) and personal protective equipment (nitrile gloves, lab coats). Document waste disposal per OSHA and local regulations. For high-risk steps (e.g., using toxic catalysts), validate alternative green chemistry approaches (e.g., biocatalysis) .

Q. How should researchers address irreproducibility in spectral assignments for this compound derivatives?

  • Methodological Answer : Establish a reference database of NMR and IR spectra under standardized conditions (e.g., 400 MHz, CDCl3_3). Use collaborative platforms like NMRShiftDB to crowdsource data validation. For ambiguous peaks, employ 2D NMR (HSQC, HMBC) or high-resolution MS to resolve structural ambiguities. Publish full spectral parameters (δ, J-values) alongside experimental details .

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